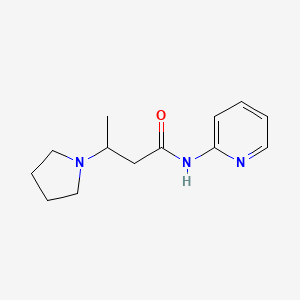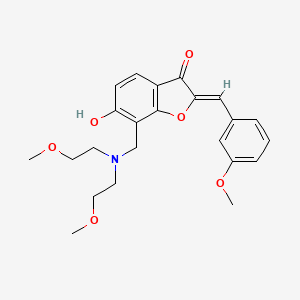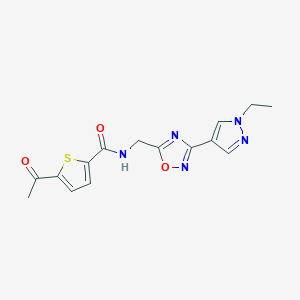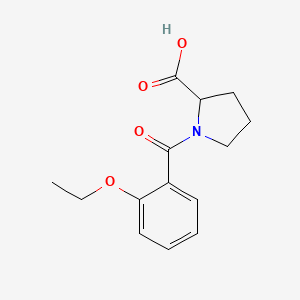![molecular formula C17H21N3O2S B2753841 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 392253-26-8](/img/structure/B2753841.png)
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a novel heterocyclic compound.
- It contains a thienopyrazole core with a pivalamide substituent.
- The compound’s structure suggests potential biological activity.
Synthesis Analysis
- The synthesis of this compound involves specific reactions and reagents.
- Further details on the synthetic route would require access to relevant research papers.
Molecular Structure Analysis
- The molecular structure includes a thienopyrazole ring, a pivalamide group, and a methoxyphenyl substituent.
- The arrangement of atoms and bonds determines its properties and interactions.
Chemical Reactions Analysis
- The compound may undergo reactions such as nucleophilic substitution, cyclization, or oxidation.
- Specific reactions would depend on the functional groups present.
Physical And Chemical Properties Analysis
- Melting point: 187–189 °C.
- Solubility, stability, and other properties would require experimental data.
Scientific Research Applications
Variations in Site of Lithiation
N-[2-(4-Methoxyphenyl)ethyl]pivalamide undergoes lithiation and subsequent reactions with electrophiles, leading to products involving ring substitution ortho to the pivaloylaminoethyl group. This outcome, facilitated under specific conditions (e.g., temperature, solvent, and lithiating agent), highlights the compound's utility in organic synthesis, enabling the introduction of diverse functional groups and the creation of novel molecules with potential biological or material applications (Smith, El‐Hiti, & Alshammari, 2012).
Metabolic Pathway Identification
The metabolic pathway and metabolites of related compounds, like KRO-105714, have been identified using high-resolution/high-accuracy tandem mass spectroscopy (HRMS) and recombinant cDNA–expressed cytochrome P450 (P450) isoforms. This research is crucial for understanding the drug metabolism, including CYP3A4-mediated C-Demethylation, which plays a significant role in the pharmacokinetics and pharmacodynamics of therapeutic agents (Song et al., 2014).
Cytotoxic Activity of Derivatives
Derivatives of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research signifies the compound's potential as a starting point for developing new anticancer agents by modifying the molecular structure to enhance efficacy and selectivity (Hassan, Hafez, & Osman, 2014).
Correction of Cellular Processing Defects
Compounds related to N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide have shown promise in correcting defective cellular processing of proteins, such as the cystic fibrosis protein DeltaF508-CFTR. This application is particularly relevant in developing therapies for cystic fibrosis, highlighting the compound's potential in addressing protein folding diseases (Yu et al., 2008).
Structural and Optical Studies
Synthesis and characterization of novel pyrazole derivatives have provided insights into the molecular structure, stability, and optical properties of materials. Such studies are crucial for the development of new materials with potential applications in electronics, photonics, and as sensors (Kumara et al., 2018).
Safety And Hazards
- No specific safety information is available for this compound.
- Always handle chemicals with proper precautions.
Future Directions
- Investigate its potential as a drug candidate.
- Explore modifications for improved efficacy and reduced toxicity.
Remember that detailed analysis would require access to scientific literature. Researchers should explore this compound further to uncover its full potential. 🌟
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-17(2,3)16(21)18-15-13-9-23-10-14(13)19-20(15)11-5-7-12(22-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUALHYMDMSVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)


![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)

![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)


![4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2753778.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2753780.png)